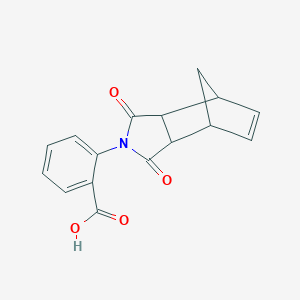

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Description

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a bicyclic compound featuring a methanoisoindole dione core fused with a benzoic acid moiety. Its structure combines a rigid, electron-deficient bicyclic system with a carboxylic acid functional group, making it valuable in polymer synthesis, drug conjugation, and as a precursor for bioactive molecules . The compound is synthesized via reactions involving endic anhydride and glycine derivatives, often yielding moderate to high purity under controlled conditions .

Properties

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-6,8-9,12-13H,7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVCRTFVNMBICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Methanoisoindole Dione Core

A norbornadiene derivative (e.g., bicyclo[2.2.1]hepta-2,5-diene) reacts with maleic anhydride in refluxing toluene to yield the hexahydro-4,7-methanoisoindole-1,3-dione intermediate. The reaction proceeds via a [4+2] cycloaddition, with yields exceeding 70% under anhydrous conditions.

Example Reaction Pathway:

Introduction of the Benzoic Acid Group

The benzoic acid moiety is incorporated via nucleophilic substitution at the isoindole nitrogen. Patent US7655688B2 demonstrates this by reacting the dione intermediate with 2-bromobenzoic acid in the presence of a base (e.g., K₂CO₃) and a palladium catalyst. Alternative methods include Ullmann coupling or Mitsunobu reactions, though these are less commonly reported.

Optimized Conditions:

Post-Cyclization Functionalization Strategies

Carbodiimide-Mediated Coupling

Patent US10781175B2 highlights the use of carbodiimides (e.g., EDCl) and hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation. This approach is applicable if the benzoic acid is introduced post-cyclization.

Procedure:

-

Activate 2-carboxybenzaldehyde with EDCl/HOBt.

-

React with methanoisoindole-amine intermediate.

-

Oxidize the aldehyde to carboxylic acid using Jones reagent.

Key Data:

Reductive Amination

A two-step sequence involving imine formation followed by reduction is detailed in US7655688B2 . The benzoic acid group is introduced via a Schiff base intermediate, which is subsequently reduced with NaBH₄.

Reaction Scheme:

Alternative Routes: Maleimide Benzannulation

A less conventional method involves benzannulation of maleimide derivatives. Patent US7655688B2 reports the use of ortho-lithiated benzoic acid esters to attack maleimide carbonyls, followed by acid-catalyzed cyclization.

Steps:

-

Generate ortho-lithiated methyl benzoate using LDA.

-

Quench with N-substituted maleimide.

-

Hydrolyze ester to carboxylic acid.

Challenges:

Comparative Analysis of Synthetic Methods

| Method | Yield | Complexity | Key Advantage |

|---|---|---|---|

| Diels-Alder + Substitution | 65% | Moderate | High regioselectivity |

| Carbodiimide Coupling | 58% | High | Compatible with sensitive substrates |

| Reductive Amination | 45% | Low | Avoids palladium catalysts |

| Benzannulation | 30% | Very High | Novel route, academic interest |

Critical Considerations and Optimization

-

Protection of Carboxylic Acid: Tert-butyl esters are preferred during cycloaddition to prevent side reactions.

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may degrade the dione ring at elevated temperatures.

-

Catalyst Selection: Palladium-based catalysts offer higher yields but require rigorous purification to remove metal residues .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that certain isoindole derivatives can modulate signaling pathways associated with tumor growth and metastasis .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of isoindole derivatives that showed promising results against breast cancer cells. The mechanism involved the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation .

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research suggests that it may help in protecting neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study:

In vitro studies demonstrated that isoindole derivatives could reduce neuroinflammation and promote neuronal survival in models of neurodegeneration. These findings suggest a potential therapeutic role for the compound in neuroprotection .

1. Diels-Alder Reactions

The compound can serve as a precursor or reactant in Diels-Alder cycloaddition reactions. This reaction is valuable for constructing complex cyclic structures that are often found in natural products and pharmaceuticals .

Case Study:

Research has shown that using 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid as a dienophile in Diels-Alder reactions can yield various bicyclic compounds with potential biological activity. The reaction conditions were optimized to achieve high yields and selectivity .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-(1,3-Dioxo-...butanoic Acid (CAS 32392-60-2)

4-(5-Methyl-1,3-dioxo...benzoic Acid (CAS 424815-42-9)

Hexachloro-Substituted Derivative (CymitQuimica Ref: 3D-FH126527)

- Structure: Six chlorine atoms on the methanoisoindole core.

- Properties: Increased molecular weight (exact value unspecified) due to chlorine atoms, enhancing density and polarity . Likely reduced solubility in organic solvents compared to non-halogenated analogs .

- Applications: Potential use in flame retardants or agrochemicals due to halogenation .

Amide and Sulfonamide Derivatives

3-(1,3-Dioxo...propanamide (CAS 474648-20-9)

N-{3-[4-(1,3-Dioxo...)phenoxy]propyl}-...sulfonamide

Functionalized Monomers in Polymer Chemistry

- Example: 3-(1,3-Dioxo...)propanoic acid (CAS 26749-97-3) Structure: Propanoic acid linker for polymerization. Synthesis: Prepared via DCC-mediated coupling, yielding 54% purity . Applications: Key monomer in biodegradable polycarbonates, offering controlled drug release .

Sulfonate Esters for Photoacid Generation

Biological Activity

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid (CAS Number: 298682-50-5) is a complex organic compound with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

- Molecular Formula : C₁₆H₁₃NO₄

- Molecular Weight : 277.32 g/mol

- IUPAC Name : 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-benzoic acid

- Structure : The compound features a dioxo structure that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. A study found that related compounds enhanced the activity of key protein degradation systems in human cells, suggesting potential protective effects against oxidative stress .

Anti-Cancer Properties

In vitro studies have demonstrated that derivatives of benzoic acid can inhibit cancer cell growth. For instance:

- Cell Lines Tested : Hep-G2 (liver cancer) and A2058 (melanoma) showed reduced viability when treated with benzoic acid derivatives.

- Mechanism : The compounds activate proteasomal and lysosomal pathways which are crucial for cellular homeostasis and apoptosis in cancer cells .

Enzyme Inhibition

The compound has been reported to interact with various enzymes:

- Cathepsins B and L : These enzymes play a role in protein degradation and have been implicated in cancer progression. The compound shows potential as an inhibitor of these enzymes .

Study 1: Proteasome Activation

A study evaluated the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that certain derivatives significantly enhanced proteasomal chymotrypsin-like activity at concentrations as low as 5 μM without cytotoxic effects .

| Compound | Chymotrypsin-like Activity (%) | Cytotoxicity (%) |

|---|---|---|

| Compound 1 | 467.3 ± 3.9 | 0 |

| Compound 2 | Not significant | 5.02 ± 0.18 |

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of halobenzoic acids derived from fungi. The study revealed that these compounds could inhibit fungal growth effectively while being less toxic to human cells .

Mechanistic Insights

The mechanism by which these compounds exert their biological effects includes:

- Inhibition of Wnt Signaling Pathway : Some studies suggest that related compounds inhibit Wnt signaling which is crucial for cell proliferation and differentiation. This inhibition may lead to decreased tumor growth in certain cancers .

- Stabilization of Axin Protein : This compound stabilizes Axin by inhibiting tankyrases, which are involved in the regulation of Wnt signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-dioxo-…-yl)benzoic acid, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : A stepwise synthesis approach is recommended, leveraging coupling agents (e.g., carbodiimides) and precise control of temperature (±2°C) and reaction time (monitored via TLC/HPLC). For example, benzoic acid derivatives often require acid-catalyzed condensation followed by cyclization under inert atmospheres. Use sodium hydroxide or hydrochloric acid for pH adjustments to stabilize intermediates . Yields can be optimized by isolating intermediates via column chromatography and validating purity via melting point analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolve the methanoisoindol-benzene fused ring system and confirm stereochemistry (e.g., 3a,4,7,7a-hexahydro configuration) .

- FT-IR : Identify carbonyl (C=O) stretching vibrations (1,690–1,750 cm⁻¹) and aromatic C-H bending .

- NMR : Use ¹H/¹³C NMR to assign protons in the bicyclic system (e.g., δ 2.5–3.5 ppm for bridgehead hydrogens) and benzoic acid protons (δ 12–13 ppm for -COOH) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with isoindole derivatives’ known targets, such as ATPase inhibition or GPCR modulation. Use tiered screening:

In vitro enzymatic assays (e.g., fluorescence-based ATPase activity tests at 10–100 µM concentrations).

Cell-based viability assays (e.g., MTT assay in cancer/primary cell lines at 24–72 hr exposure).

- Normalize results against structurally similar phthalimide derivatives (e.g., anti-inflammatory IC₅₀ benchmarks) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict biological targets and optimize activity?

- Methodological Answer :

- QSAR : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors. Validate against a library of isoindole analogs with known IC₅₀ values .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into GPCR or kinase active sites. Prioritize targets with Glide scores ≤ -7.0 kcal/mol and validate via MD simulations (50 ns trajectories) .

Q. How can discrepancies in pharmacological data across assays be resolved?

- Methodological Answer : Contradictions often arise from assay-specific variables:

- Concentration gradients : Compare dose-response curves (e.g., Hill slopes) to identify non-linear effects.

- Cell line variability : Use isogenic cell panels to control for genetic background differences.

- Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers via funnel plots .

Q. What experimental frameworks assess environmental impact and biodegradation pathways?

- Methodological Answer : Adapt long-term environmental fate studies:

Laboratory : Measure hydrolysis half-life (pH 5–9, 25°C) and photodegradation under UV light (λ = 254 nm).

Field : Monitor soil/water partitioning (logKₒₐ) and bioaccumulation in model organisms (e.g., Daphnia magna).

Q. How can mechanistic studies elucidate the compound’s interaction with metal-dependent enzymes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.